molecular formula C16H24Cl2N2 B12711182 1-Pyrrolidineethanamine, N-(2-(3,4-dichlorophenyl)ethyl)-N-ethyl- CAS No. 138356-12-4

1-Pyrrolidineethanamine, N-(2-(3,4-dichlorophenyl)ethyl)-N-ethyl-

Cat. No.: B12711182
CAS No.: 138356-12-4
M. Wt: 315.3 g/mol
InChI Key: NMEAEGORKFOIDR-UHFFFAOYSA-N
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Description

"1-Pyrrolidineethanamine, N-(2-(3,4-dichlorophenyl)ethyl)-N-ethyl-" is a synthetic tertiary amine featuring a pyrrolidine ring linked to an ethanamine backbone. The nitrogen atom is substituted with two groups: an ethyl group and a 2-(3,4-dichlorophenyl)ethyl moiety. This structural motif places it within a class of compounds investigated for their interactions with sigma (σ) receptors, particularly σ-1 and σ-2 subtypes, which are implicated in neurological disorders, substance abuse, and retinal diseases .

The compound’s design aligns with strategies to optimize σ receptor affinity through lipophilic aromatic groups (e.g., 3,4-dichlorophenyl) and flexible alkyl-amine chains.

Properties

CAS No.

138356-12-4

Molecular Formula

C16H24Cl2N2

Molecular Weight

315.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-ethyl-N-(2-pyrrolidin-1-ylethyl)ethanamine

InChI

InChI=1S/C16H24Cl2N2/c1-2-19(11-12-20-8-3-4-9-20)10-7-14-5-6-15(17)16(18)13-14/h5-6,13H,2-4,7-12H2,1H3

InChI Key

NMEAEGORKFOIDR-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Pyrrolidineethanamine, N-(2-(3,4-dichlorophenyl)ethyl)-N-ethyl- typically involves several steps:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from readily available precursors

    Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained with high purity and yield.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for large quantities.

Chemical Reactions Analysis

1-Pyrrolidineethanamine, N-(2-(3,4-dichlorophenyl)ethyl)-N-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds with different functional groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are often carried out under specific conditions, such as controlled temperatures and pH levels.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in new derivatives with different functional groups.

Scientific Research Applications

1-Pyrrolidineethanamine, N-(2-(3,4-dichlorophenyl)ethyl)-N-ethyl- has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of 1-Pyrrolidineethanamine, N-(2-(3,4-dichlorophenyl)ethyl)-N-ethyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: These interactions can affect various biochemical pathways, resulting in physiological or pharmacological effects. For example, the compound may modulate neurotransmitter systems or influence cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between "1-Pyrrolidineethanamine, N-(2-(3,4-dichlorophenyl)ethyl)-N-ethyl-" and related compounds, based on evidence from σ receptor studies:

Compound Chemical Structure Receptor Affinity Functional Activity Key Modifications
Target Compound N-ethyl, N-(2-(3,4-dichlorophenyl)ethyl)-1-pyrrolidineethanamine Likely σ-1/σ-2 (inferred) Unknown (potentially antagonist) Pyrrolidine ring; ethyl substituent
BD1047 N-methyl, N-(2-(3,4-dichlorophenyl)ethyl)-2-(dimethylamino)ethylamine High σ-1 selectivity (Ki < 10 nM) σ-1 antagonist Dimethylaminoethyl chain; methyl substituent
BD1052 N-allyl, N-(2-(3,4-dichlorophenyl)ethyl)-2-(1-pyrrolidinyl)ethylamine Mixed σ-1/σ-2 (Ki ~ 20–50 nM) Putative agonist Allyl substituent; pyrrolidinyl chain
DTG 1,3-di-o-tolylguanidine Non-selective σ-1/σ-2 (Ki < 10 nM) Neutral antagonist Guanidine core; aryl substituents
BD1063 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine σ-2 preference (Ki ~ 50 nM) Functional antagonist Piperazine ring; methyl group

Key Findings:

Structural Impact on Selectivity: The pyrrolidine ring in the target compound may enhance σ-1 binding compared to piperazine-based analogs (e.g., BD1063), as rigid heterocycles often improve receptor fit .

Substituent Effects :

  • The ethyl group in the target compound, compared to BD1047’s methyl group, may reduce steric hindrance, allowing deeper interaction within the σ-1 receptor’s hydrophobic pocket .
  • Allyl vs. Ethyl : BD1052’s allyl substituent introduces unsaturation, which may confer partial agonist activity, whereas the ethyl group in the target compound likely stabilizes antagonist behavior .

Functional Implications :

  • Compounds with 3,4-dichlorophenyl groups (e.g., BD1047, BD1052) consistently show high σ-1 affinity, suggesting this moiety is critical for receptor engagement .
  • The target compound’s lack of a guanidine core (cf. DTG) may reduce off-target effects on NMDA receptors, enhancing selectivity .

Biological Activity

1-Pyrrolidineethanamine, N-(2-(3,4-dichlorophenyl)ethyl)-N-ethyl-, commonly referred to as BD1067, is a compound of significant interest due to its biological activity as a selective sigma receptor antagonist. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : N-[2-(3,4-dichlorophenyl)ethyl]-N-ethyl-1-pyrrolidineethanamine
  • Molecular Formula : C16H24Cl2N2
  • Molar Mass : 315.28 g/mol
  • CAS Number : 7154-73-6

BD1067 exhibits high affinity for sigma receptors, particularly the sigma-1 subtype. The reported binding affinity (Ki) for the sigma-1 receptor is approximately 2 nM, showing a selectivity over the sigma-2 receptor greater than 19 times . This selectivity is crucial for its potential therapeutic applications, particularly in modulating neuropharmacological effects.

Antagonistic Effects on Sigma Receptors

As a selective sigma receptor antagonist, BD1067 has been shown to attenuate the behavioral toxicity associated with cocaine in animal models. In studies involving Swiss Webster mice, pretreatment with BD1067 significantly reduced cocaine-induced hyperactivity and other behavioral toxicities .

Case Studies

  • Cocaine Toxicity Modulation :
    • In a controlled study, mice treated with BD1067 exhibited significantly reduced behavioral responses to cocaine compared to control groups. This suggests a potential role for BD1067 in treating substance use disorders by mitigating the effects of stimulants .
  • Pharmacological Characterization :
    • The pharmacological profile of BD1067 has been characterized through various assays assessing its binding affinity and functional antagonism at sigma receptors. The compound's selectivity profile enhances its potential as a therapeutic agent with fewer side effects compared to non-selective sigma antagonists .

Data Table: Comparative Binding Affinities

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity Ratio
BD10672>38>19
BD10603>50>16
Other Sigma AntagonistsVariesVariesVaries

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